(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

描述

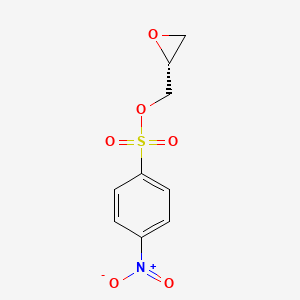

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7) is a chiral sulfonate ester with the molecular formula C₉H₈NO₆S and a molecular weight of 259.24 g/mol . Its structure consists of a glycidyl (epoxide-containing) group linked to a 4-nitrobenzenesulfonate moiety (Figure 1). The compound is enantiomerically pure, with the (R)-configuration at the epoxide chiral center.

Structure

3D Structure

属性

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

Enantiomeric Pair: (S)-(+)-Glycidyl-4-nitrobenzenesulfonate

The (S)-enantiomer (CAS 118712-60-0) shares the same molecular formula (C₉H₈NO₆S) and weight but exhibits opposite optical activity.

Key Differences :

- Biological Activity : Enantiomers often exhibit divergent interactions with biological targets. For example, the (S)-isomer may display higher reactivity in certain enzyme-mediated reactions .

- Synthetic Utility : The (R)-isomer is preferred in pharmaceutical intermediates due to its configuration matching natural product scaffolds .

Other Sulfonate Esters

4-Nitrophenyl 4-bromobenzenesulfonate (CAS Not Provided)

This compound replaces the glycidyl group with a bromophenyl substituent.

Structural Impact :

- The bromine atom in 4-bromobenzenesulfonate enhances electrophilicity, favoring nucleophilic aromatic substitutions, whereas the glycidyl group enables epoxide-specific reactivity .

(S)-Glycidyl Nosylate (CAS 115314-14-2)

This analog replaces the nitro group with a nosyl (2-nitrobenzenesulfonyl) group.

Functional Group Influence :

- The nosyl group’s electron-withdrawing nature increases stability under acidic conditions, making it suitable for peptide synthesis .

Non-Sulfonate Nitro Compounds

4-Hydroxy-β-nitrostyrene (CAS 3179-08-6)

This compound features a nitrovinylphenol structure instead of a sulfonate ester.

Contrast :

- The absence of a sulfonate group reduces water solubility, while the conjugated nitrovinyl system enables charge transport in electronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。